1,4-Bis(4-aminobenzoyl)piperazine
Overview
Description
1,4-Bis(4-aminobenzoyl)piperazine is an organic compound with the molecular formula C18H20N4O2 It features a piperazine ring substituted at the 1 and 4 positions with 4-aminobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-aminobenzoyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-nitrobenzoyl chloride, followed by reduction of the nitro groups to amino groups. The reaction typically proceeds as follows:
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Step 1: Acylation
Reactants: Piperazine, 4-nitrobenzoyl chloride
Conditions: Anhydrous conditions, presence of a base such as triethylamine
Product: 1,4-Bis(4-nitrobenzoyl)piperazine
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Step 2: Reduction
Reactants: 1,4-Bis(4-nitrobenzoyl)piperazine, reducing agent (e.g., hydrogen gas with a palladium catalyst)
Conditions: Hydrogenation conditions
Product: this compound
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-aminobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides)
Major Products Formed
Oxidation: 1,4-Bis(4-nitrobenzoyl)piperazine
Reduction: this compound
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1,4-Bis(4-aminobenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the development of advanced materials, including polymers and resins with specific properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-aminobenzoyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-nitrobenzoyl)piperazine
- 1,4-Bis(4-methoxybenzoyl)piperazine
- 1,4-Bis(4-chlorobenzoyl)piperazine
Uniqueness
1,4-Bis(4-aminobenzoyl)piperazine is unique due to the presence of amino groups, which provide versatility in chemical reactions and potential biological activity. The compound’s structure allows for various modifications, making it a valuable intermediate in the synthesis of diverse chemical entities.
Properties
IUPAC Name |
[4-(4-aminobenzoyl)piperazin-1-yl]-(4-aminophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMALRANZODVRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204551 | |
Record name | 1,4-Bis(4-aminobenzoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55973-70-1 | |
Record name | 1,1′-(1,4-Piperazinediyl)bis[1-(4-aminophenyl)methanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55973-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(4-aminobenzoyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055973701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis(4-aminobenzoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(4-aminobenzoyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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